Cas no 1782807-58-2 (3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid)

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid 化学的及び物理的性質
名前と識別子
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- 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid
- SB34354
- 3,3-Difluoro-3-(4-fluorophenyl)propanoic acid
-
- MDL: MFCD28526979
- インチ: 1S/C9H7F3O2/c10-7-3-1-6(2-4-7)9(11,12)5-8(13)14/h1-4H,5H2,(H,13,14)
- InChIKey: OQGRYYZMVHZTIE-UHFFFAOYSA-N
- ほほえんだ: FC(CC(=O)O)(C1C=CC(=CC=1)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 37.3
3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929257-0.5g |
3,3-difluoro-3-(4-fluorophenyl)propanoic acid |
1782807-58-2 | 0.5g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1929257-1g |
3,3-difluoro-3-(4-fluorophenyl)propanoic acid |
1782807-58-2 | 1g |
$1500.0 | 2023-09-17 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0824-5g |
3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid |
1782807-58-2 | 97% | 5g |
¥52446.15 | 2025-01-22 | |
eNovation Chemicals LLC | Y1294498-1g |
3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid |
1782807-58-2 | 95% | 1g |
$1765 | 2025-02-25 | |
eNovation Chemicals LLC | Y1294498-5g |
3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid |
1782807-58-2 | 95% | 5g |
$6715 | 2025-02-26 | |
eNovation Chemicals LLC | Y1294498-5g |
3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid |
1782807-58-2 | 95% | 5g |
$6715 | 2024-07-28 | |
eNovation Chemicals LLC | Y1294498-1g |
3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid |
1782807-58-2 | 95% | 1g |
$1765 | 2024-07-28 | |
Enamine | EN300-1929257-2.5g |
3,3-difluoro-3-(4-fluorophenyl)propanoic acid |
1782807-58-2 | 2.5g |
$2940.0 | 2023-09-17 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0824-5g |
3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid |
1782807-58-2 | 97% | 5g |
33904.74CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0824-1g |
3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid |
1782807-58-2 | 97% | 1g |
8463.46CNY | 2021-05-07 |
3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acidに関する追加情報
Introduction to 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid (CAS No. 1782807-58-2)
3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1782807-58-2, is a fluorinated propionic acid derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its dual fluoro-substituents at the alpha-carbon and a fluoro phenyl group at the beta-position, exhibits unique structural and electronic properties that make it a valuable scaffold for drug discovery and material science applications.
The molecular structure of 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid consists of a propionic acid backbone with fluorine atoms strategically positioned to modulate its reactivity and biological activity. The presence of fluoro groups enhances the compound's lipophilicity and metabolic stability, which are critical factors in pharmaceutical design. Additionally, the fluoro phenyl moiety introduces aromaticity and potential interactions with biological targets, making this compound a promising candidate for further exploration.
In recent years, fluorinated compounds have become increasingly important in medicinal chemistry due to their ability to improve drug efficacy and pharmacokinetic profiles. The introduction of fluorine atoms can alter the electronic properties of molecules, leading to enhanced binding affinity and selectivity. 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid is no exception, as its structural features suggest potential applications in the development of novel therapeutic agents.
One of the most compelling aspects of 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid is its versatility as a building block for more complex molecules. Researchers have leveraged its scaffold to design inhibitors targeting various enzymes and receptors involved in metabolic pathways, inflammation, and cancer. The fluoro groups provide a handle for further functionalization, allowing chemists to tailor the compound's properties to specific biological needs.
Recent studies have highlighted the role of fluorinated propionic acids in modulating enzyme activity. For instance, derivatives of propionic acid with fluoro substituents have been shown to inhibit carbonic anhydrase enzymes, which play a crucial role in maintaining pH balance in tissues. The structural features of 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid make it an ideal candidate for such applications due to its ability to interact with the active sites of these enzymes.
Another area where 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid has shown promise is in the development of anti-inflammatory agents. Fluorinated compounds have been reported to exhibit potent anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. The dual fluoro substituents in this compound may enhance its ability to modulate these pathways, potentially leading to the discovery of new treatments for chronic inflammatory diseases.
The synthesis of 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid presents unique challenges due to the need for precise functionalization at multiple positions on the propionic acid backbone. Advanced synthetic techniques, such as cross-coupling reactions and metal-catalyzed fluorination, are often employed to achieve the desired molecular structure. These methods require careful optimization to ensure high yields and purity, underscoring the compound's complexity but also its synthetic appeal.
As research continues to uncover new applications for fluorinated compounds, 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid is poised to play a significant role in drug discovery and material science. Its unique structural features offer a rich platform for innovation, making it an attractive target for further investigation by researchers worldwide.
The growing interest in fluorinated propionic acids is also driven by their potential in material science applications beyond pharmaceuticals. For example, these compounds can be used as intermediates in the synthesis of advanced polymers and coatings that exhibit enhanced durability and chemical resistance. The fluoro groups contribute to these materials' hydrophobicity and thermal stability, making them suitable for high-performance applications.
In conclusion, 1782807-58-2 represents a fascinating compound with broad implications across multiple scientific disciplines. Its structural versatility and functional properties make it a valuable tool for researchers exploring new frontiers in medicinal chemistry and material science. As our understanding of fluorinated compounds continues to evolve, 1782807-58-2 will undoubtedly remain at the forefront of innovation.
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